molecular formula C9H11BrO B1284078 (2-Bromopropoxy)benzene

(2-Bromopropoxy)benzene

Cat. No.: B1284078
M. Wt: 215.09 g/mol
InChI Key: RKLWHVUANJCSQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Bromopropoxy)benzene is an organobromine compound characterized by a benzene ring substituted with a propoxy group bearing a bromine atom at the β-position (second carbon of the propyl chain). Its molecular formula is C₉H₁₁BrO, with a molecular weight of 215.09 g/mol.

The compound’s reactivity is influenced by the electron-withdrawing bromine atom on the propoxy chain, making it a candidate for nucleophilic substitution reactions.

Properties

IUPAC Name

2-bromopropoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLWHVUANJCSQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromopropoxy)benzene typically involves the reaction of benzene with 2-bromopropanol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of 2-bromopropanol is replaced by the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Commonly used bases include sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of (2-Bromopropoxy)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the 2-bromopropoxy group is highly reactive and can participate in various substitution reactions. The benzene ring provides a stable aromatic system that can undergo electrophilic aromatic substitution reactions . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Table 1: Key Properties of (2-Bromopropoxy)benzene and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Notable Features Reference
This compound C₉H₁₁BrO 215.09 Bromine on β-carbon of propoxy Reactive alkoxy-bromine linkage Inferred
Bromobenzene C₆H₅Br 157.01 Bromine directly on benzene Simpler structure; lower MW
1-Bromo-2-(2-methoxypropoxy)benzene C₁₀H₁₃BrO₂ 245.12 Methoxy and bromine on propoxy Increased polarity due to methoxy
4-Bromo-1-methoxy-2-(3-methoxypropoxy)benzene C₁₁H₁₅BrO₃ 275.14 Bromine and methoxy on benzene Higher MW; complex substitution
6-Bromo-8-methoxyquinoline C₁₀H₈BrNO 238.08 Bromine on heterocyclic ring Heterocyclic framework

Reactivity and Functional Group Analysis

  • Bromine Position : Unlike bromobenzene, where bromine is directly attached to the aromatic ring (limiting its reactivity in aliphatic substitutions), this compound’s bromine on the propoxy chain enhances its susceptibility to nucleophilic attack (e.g., in SN2 reactions) .
  • Methoxy vs.
  • Steric and Electronic Effects : Compounds with bromine on the benzene ring (e.g., bromobenzene) exhibit resonance stabilization, reducing electrophilic substitution rates. In contrast, this compound’s alkoxy-bromine moiety offers a balance between steric accessibility and electronic activation .

Research Findings and Limitations

  • Toxicity: Bromobenzene () is noted as a toxic, pungent liquid, whereas alkoxy-brominated derivatives like this compound may exhibit reduced volatility but require further toxicological evaluation .
  • Synthetic Challenges : The regioselective introduction of bromine on the propoxy chain (vs. the benzene ring) remains a synthetic hurdle, as competing reactions can lead to mixed products .

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